Cas no 825644-26-6 ((4-Fluoro-2-formylphenyl)boronic acid)

(4-Fluoro-2-formylphenyl)boronic acid structure
825644-26-6 structure
Product Name:(4-Fluoro-2-formylphenyl)boronic acid
Numero CAS:825644-26-6
MF:C7H6BFO3
MW:167.930145740509
MDL:MFCD10697426
CID:687906
PubChem ID:25185241
Update Time:2024-10-27

(4-Fluoro-2-formylphenyl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Fluoro-2-formylphenyl)boronic acid
    • 4-fluoro-2-formylphenylboronic acid
    • Boronic acid, (4-fluoro-2-formylphenyl)-
    • 4-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • B-(4-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (4-fluoro-2-formylphenyl)- (9CI)
    • AKOS006302504
    • (4-Fluoro-2-formylphenyl)boronicacid
    • 4-Fluoro-2-formylbenzeneboronic acid
    • AB59580
    • SCHEMBL1873599
    • BCP14487
    • A51027
    • J-515334
    • QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • MFCD10697426
    • EN300-7359418
    • 825644-26-6
    • AC-31223
    • DB-023696
    • 4-fluoro-2-formylphenyl boronic acid
    • F1260
    • CS-W000972
    • 4-Fluoro-2-formylphenylboronic acid (~90%)
    • Fluoro-2-formylphenyl)boronic acid
    • (4-fluoro-2-formyl-phenyl)boronic acid
    • DTXSID50648976
    • DS-16707
    • MDL: MFCD10697426
    • Inchi: 1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
    • Chiave InChI: QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(B(O)O)=CC=C(F)C=1

Proprietà calcolate

  • Massa esatta: 168.03900
  • Massa monoisotopica: 168.0394024g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 165
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • Colore/forma: No data available
  • Punto di fusione: 125°C(lit.)
  • Punto di ebollizione: 341.9±52.0 °C at 760 mmHg
  • Punto di infiammabilità: 160.6±30.7 °C
  • PSA: 57.53000
  • LogP: -0.68200
  • Sensibilità: Sensibile all'aria

(4-Fluoro-2-formylphenyl)boronic acid Informazioni sulla sicurezza

(4-Fluoro-2-formylphenyl)boronic acid Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

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(4-Fluoro-2-formylphenyl)boronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
Riferimento
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -78 °C; 30 min, -78 °C; -78 °C → -20 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C → -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
Riferimento
Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols
Yeste, Sonia Lozano; et al, Journal of Organic Chemistry, 2009, 74(1), 427-430

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Riferimento
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
3.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
4.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
Riferimento
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
2.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
Riferimento
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Acetonitrile ,  Water ;  4 h, 80 °C
Riferimento
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Riferimento
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Riferimento
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
Riferimento
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11, rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Triethyl borate ;  -78 °C; 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Cho, Eun Kee; et al, Chemical Science, 2022, 13(8), 2418-2422

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  rt; 0.5 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  1 h, -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
Riferimento
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
2.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
3.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
Riferimento
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

Metodo di produzione 17

Condizioni di reazione
1.1 overnight, 100 °C
2.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
4.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
5.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
Riferimento
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

(4-Fluoro-2-formylphenyl)boronic acid Raw materials

(4-Fluoro-2-formylphenyl)boronic acid Preparation Products

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